molecular formula C22H23ClF3NO B2658380 3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 1029985-25-8

3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Cat. No.: B2658380
CAS No.: 1029985-25-8
M. Wt: 409.88
InChI Key: OOKDYVMKYIONFA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a trifluoromethyl group, a phenoxy group, and a benzo[f]isoquinoline group . The trifluoromethyl group is a functional group that has the formula -CF3 . The phenoxy group refers to the phenol group where one hydrogen atom is replaced by an oxygen atom . The benzo[f]isoquinoline group is a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the introduction of the trifluoromethyl group, the phenoxy group, and the benzo[f]isoquinoline group . The trifluoromethyl group can be introduced by various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups . The trifluoromethyl group (-CF3) contributes to the electronegativity of the molecule . The phenoxy group and the benzo[f]isoquinoline group also contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the trifluoromethyl group, the phenoxy group, and the benzo[f]isoquinoline group . The trifluoromethyl group, for example, is known to affect the acidity and basicity of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the trifluoromethyl group is known to significantly affect the electronegativity of compounds .

Scientific Research Applications

Synthesis and Potential Antibacterial Activity

Novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives were synthesized, showing promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Analgesic Activity

A series of 3,3-dialkyl-substituted drotaverine analogs were synthesized, some of which exhibited significant analgesic effects in preclinical models, suggesting potential therapeutic applications (Mikhailovskii et al., 2021).

Anticancer Properties

New routes to fused isoquinolines were explored, leading to compounds that could serve as precursors for drugs with potential anticancer properties (Awad et al., 2002).

Photoelectric Applications

Synthetic strategies for lamellarin derivatives were developed, offering insights into their potential use in photoelectric applications, highlighting the versatility of isoquinoline derivatives in materials science (Liermann & Opatz, 2008).

Sensing Properties

The synthesis and study of novel Zn metal complexes based on 8-hydroxyquinoline with a thiophene group have demonstrated applications in fluorescence sensing, showcasing the role of isoquinoline derivatives in developing new sensing materials (Yin-min et al., 2014).

Safety and Hazards

The safety data sheet for this compound indicates that it should be handled with care . Any clothing contaminated by the product should be immediately removed .

Properties

IUPAC Name

3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO.ClH/c23-22(24,25)18-5-3-6-19(14-18)27-13-12-26-11-10-21-17(15-26)9-8-16-4-1-2-7-20(16)21;/h1-7,14H,8-13,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKDYVMKYIONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CN(CC3)CCOC4=CC=CC(=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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